molecular formula C16H25N3O3S B5348880 2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide

Cat. No.: B5348880
M. Wt: 339.5 g/mol
InChI Key: NOPBCMYTGVZQRK-UHFFFAOYSA-N
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Description

2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methyl group, a sulfonyl group attached to a piperazine ring, and an isopropyl group

Properties

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12(2)17-16(20)15-11-14(6-5-13(15)3)23(21,22)19-9-7-18(4)8-10-19/h5-6,11-12H,7-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPBCMYTGVZQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isopropylamine to yield 2-methyl-N-(propan-2-yl)benzamide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with chlorosulfonic acid, followed by treatment with 4-methylpiperazine to form the sulfonyl-piperazine derivative.

    Final Assembly: The final compound is obtained by coupling the sulfonyl-piperazine derivative with the benzamide core under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the methyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl-piperazine moiety is known to interact with certain proteins, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(propan-2-yl)benzamide include:

    Sildenafil: Known for its use in treating erectile dysfunction, sildenafil contains a similar sulfonyl-piperazine structure.

    Tadalafil: Another compound used for similar therapeutic purposes, tadalafil also features a piperazine ring but with different substituents.

    Vardenafil: Similar to sildenafil and tadalafil, vardenafil contains a piperazine ring and is used in the treatment of erectile dysfunction.

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